molecular formula C8H12N2O B15300944 2-(3-Cyclopropylisoxazol-5-yl)ethan-1-amine

2-(3-Cyclopropylisoxazol-5-yl)ethan-1-amine

Cat. No.: B15300944
M. Wt: 152.19 g/mol
InChI Key: XZFZTSPVTNGWNG-UHFFFAOYSA-N
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Description

2-(3-Cyclopropylisoxazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropylisoxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-Cyclopropylisoxazol-5-yl)ethan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylisoxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclopropylisoxazol-5-yl)ethan-1-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(3-cyclopropyl-1,2-oxazol-5-yl)ethanamine

InChI

InChI=1S/C8H12N2O/c9-4-3-7-5-8(10-11-7)6-1-2-6/h5-6H,1-4,9H2

InChI Key

XZFZTSPVTNGWNG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=C2)CCN

Origin of Product

United States

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